molecular formula C24H22Cl2N2 B094371 1,1'-Dibenzyl-4,4'-bipyridinium dichloride CAS No. 1102-19-8

1,1'-Dibenzyl-4,4'-bipyridinium dichloride

Cat. No. B094371
CAS RN: 1102-19-8
M. Wt: 409.3 g/mol
InChI Key: NLOIIDFMYPFJKP-UHFFFAOYSA-L
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Description

1,1'-Dibenzyl-4,4'-bipyridinium dichloride is a bipyridinium carboxylate ligand that has been utilized in the synthesis of various coordination polymers. These polymers exhibit unique photochromic properties when exposed to sunlight, UV-light, and X-ray irradiation. The ligand forms the basis for creating compounds with different dimensional structures by adjusting the coordination mode between the viologen ligand and metal ions, as seen in the synthesis of three new coordination polymers with varying benzenecarboxylic acids .

Synthesis Analysis

The synthesis of coordination polymers based on 1,1'-Dibenzyl-4,4'-bipyridinium dichloride involves the use of benzenecarboxylic acids to adjust the coordination mode with metal ions. For instance, the use of 1,4-benzenedicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid has led to the formation of one-dimensional and two-dimensional structures, respectively. These structures are significant as they exhibit reversible color changes upon exposure to various forms of light due to the formation of viologen radicals .

Molecular Structure Analysis

The molecular structure of compounds based on 1,1'-Dibenzyl-4,4'-bipyridinium dichloride has been determined through single crystal structure analyses. The analyses reveal that the compounds can form one-dimensional chain-like structures or two-dimensional layered architectures, depending on the type of benzenecarboxylic acid used during the synthesis. The structural versatility of these compounds is crucial for their photochromic properties .

Chemical Reactions Analysis

The chemical reactions involving 1,1'-Dibenzyl-4,4'-bipyridinium dichloride-based compounds are characterized by the formation of viologen radicals, which are responsible for the reversible color changes observed under different light conditions. These reactions are not only interesting for their photochromic behavior but also for the potential to create an ultralong-lived charge-separated state, which is a valuable property for materials used in electronic devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride-based compounds are influenced by their molecular structure and the nature of their chemical reactions. The compounds exhibit high photosensitivity, with some showing an eye-detectable color change after just one minute of sunlight exposure in air. This indicates a strong interaction with light and a rapid response, which could be advantageous for applications in smart materials and sensors .

Scientific Research Applications

  • Electrochemical Behavior : Elofson and Edsberg (1957) investigated the polarographic behavior of 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, revealing its reversible reduction waves in the first single-electron step. This study is significant for understanding the electrochemical properties of the compound (Elofson & Edsberg, 1957).

  • Coordination Polymers : Zhang et al. (2009) described the synthesis of a unique coordination polymer using 1,1'-Dibenzyl-4,4'-bipyridinium dichloride with Cu(NO3)2, demonstrating interesting electronic transition and magnetic properties. This showcases the compound's potential in creating novel materials (Zhang et al., 2009).

  • Photo- and Thermochromic Behaviors : Yao et al. (2009) explored the formation of a novel coordination compound with 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, exhibiting notable photoinduced and thermal-induced color changes. This research highlights the compound's utility in developing materials with responsive color-changing properties (Yao et al., 2009).

  • Electrochromic Properties : Hoshino et al. (2009) studied the electrochromic properties of 1,1'-Dibenzyl-4,4'-bipyridinium, observing a reversible color change from violet to transparent to white. This research is crucial for applications in smart windows and displays (Hoshino et al., 2009).

  • Photochromic Properties in Coordination Polymers : Liu et al. (2017) investigated the photochromic behavior of coordination polymers containing 1,1'-Dibenzyl-4,4'-bipyridinium dichloride, pointing out the influence of charge distribution on these properties. This study is essential for developing photo-responsive materials (Liu et al., 2017).

  • Formation of Pseudorotaxanes and Rotaxanes : Braunschweig et al. (2006) showed that Dibenzyl-4,4′-bipyridinium derivatives form complexes known as pseudorotaxanes and rotaxanes, which are important for molecular machine and switchable device applications (Braunschweig et al., 2006).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The compound can be used in the fabrication of photo-driven bioanodes . It also acts as a dopant with 2D layered materials to form an n-type chemical dopant that can be used to enhance the electrical properties of the triboelectric devices .

properties

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2.2ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOIIDFMYPFJKP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dibenzyl-4,4'-bipyridinium dichloride

CAS RN

1102-19-8
Record name 4,4'-Bipyridinium, 1,1'-dibenzyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001102198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-dibenzyl-4,4'-bipyridinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
L Zhang, Y Kong, X Wang, Y Zhang, D Xiao - Electroanalysis, 2023 - Wiley Online Library
The electrochromic detection of latent fingermarks on polished or unpolished, flat or curved metal surfaces is described using electrochromic material, 1,1’‐dibenzyl‐4,4’‐bipyridinium …
T Kinuta, Y Kise, K Kamon, N Tajima, T Sato… - Tetrahedron …, 2009 - Elsevier
A novel charge-transfer (CT) host system is developed using CT complexes composed of rac-3,3′-dihydroxy-1,1′-bi-2-naphthol and 1,1′-dibenzyl-4,4′-bipyridinium dichloride. This …
Number of citations: 8 www.sciencedirect.com
T Kinuta, K Kamon, N Tajima, T Sato… - Supramolecular …, 2010 - Taylor & Francis
A chiral charge-transfer (CT) complex was formed using achiral 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) as an electron donor and achiral 1,1′-dimethyl-4,4′-bipyridinium …
Number of citations: 3 www.tandfonline.com
RM Elofson, RL Edsberg - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
The polarographic behavior of 1,1′-dimethyl- and 1,1′-dibenzyl-4,4′-bipyridinium dichloride has been investigated over the pH range of 1 to 13. Reversible reduction waves are …
Number of citations: 132 cdnsciencepub.com
Y Imai, K Kamon, T Kinuta, N Tajima, T Sato, R Kuroda… - Tetrahedron, 2007 - Elsevier
Chiral charge-transfer (CT) complexes composed of a chiral 1,1′-bi-2-naphthol cluster as the electron donor and 1,1′-dibenzyl-4,4′-bipyridinium dichloride as the electron acceptor …
Number of citations: 11 www.sciencedirect.com
C Safarowsky, A Rang, CA Schalley, K Wandelt… - Electrochimica …, 2005 - Elsevier
The controlled formation of supramolecular architectures on chloride pre-covered Cu(100) has been studied by means of in situ scanning tunneling microscopy (STM) in an …
Number of citations: 29 www.sciencedirect.com
JD Pollack, J Banzon, K Donelson… - … of Systematic and …, 1996 - microbiologyresearch.org
We tested the ability of 62 growing strains belonging to the class Mollicutes to reduce the redox indicator and free-radical generator 1,1’-dibenzyl-4,4’-bipyridinium dichloride (benzyl …
Number of citations: 15 www.microbiologyresearch.org
T Higashi, T Sagara - core.ac.uk
Experimental A basal plane HOPG electrode surface was brought into contact with dBV+ KCl solution or dPhV+ KCl solution to make electrochemical, electroreflectance (ER) and in situ …
Number of citations: 0 core.ac.uk
K Hoshino, R Nakajima, M Okuma - Applied surface science, 2014 - Elsevier
An ITO (indium-tin-oxide)-nanoparticle film electrode was prepared by applying an ITO nanoparticle-dispersed solution to an ITO planar plate and then sintering it. The electrochromic …
Number of citations: 19 www.sciencedirect.com
C Safarowsky, K Wandelt, P Broekmann - Langmuir, 2004 - ACS Publications
The adsorption of 1,1‘-dibenzyl-4,4‘-bipyridinium molecules (dibenzyl-viologen or DBV 2+ for the sake of simplicity) on chloride precovered Cu(100) has been studied in an …
Number of citations: 41 pubs.acs.org

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